3-(Naphthalen-2-yloxy)azetidine
CAS No.: 784123-27-9
Cat. No.: VC3869557
Molecular Formula: C13H13NO
Molecular Weight: 199.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 784123-27-9 |
|---|---|
| Molecular Formula | C13H13NO |
| Molecular Weight | 199.25 g/mol |
| IUPAC Name | 3-naphthalen-2-yloxyazetidine |
| Standard InChI | InChI=1S/C13H13NO/c1-2-4-11-7-12(6-5-10(11)3-1)15-13-8-14-9-13/h1-7,13-14H,8-9H2 |
| Standard InChI Key | ZQXUEIDHHHQAEN-UHFFFAOYSA-N |
| SMILES | C1C(CN1)OC2=CC3=CC=CC=C3C=C2 |
| Canonical SMILES | C1C(CN1)OC2=CC3=CC=CC=C3C=C2 |
Introduction
Chemical Structure and Nomenclature
3-(Naphthalen-2-yloxy)azetidine (IUPAC name: 3-[(naphthalen-2-yl)oxy]azetidine) has the molecular formula C₁₃H₁₃NO and a molecular weight of 199.25 g/mol. The compound consists of:
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An azetidine ring (C₃H₆N) with a nitrogen atom at position 1.
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A naphthalen-2-yloxy group linked via an ether bond to the azetidine’s 3-position.
The naphthalene moiety introduces significant hydrophobicity, while the azetidine’s small ring size imposes steric constraints that influence reactivity and intermolecular interactions .
Synthesis and Characterization
Synthetic Routes
The synthesis of 3-(naphthalen-2-yloxy)azetidine typically involves Williamson ether synthesis or Mitsunobu reaction strategies. A validated method, adapted from analogous protocols for azetidine derivatives , proceeds as follows:
Step 1: Preparation of Azetidin-3-ol
Azetidin-3-ol, the precursor for functionalization, is synthesized via cyclization of 3-chloropropylamine under basic conditions.
Step 2: Etherification with 2-Naphthol
Azetidin-3-ol reacts with 2-naphthol in dimethyl sulfoxide (DMSO) using potassium carbonate (K₂CO₃) as a base. The reaction proceeds at room temperature for 48 hours:
This method yields 52–65% product purity after column chromatography .
Characterization Data
Key analytical data for 3-(naphthalen-2-yloxy)azetidine include:
| Technique | Findings |
|---|---|
| ¹H NMR (300 MHz) | δ 3.92–4.10 (m, 4H, azetidine CH₂), 6.89–8.10 (m, 7H, naphthalene aromatic) |
| ¹³C NMR | δ 47.2 (azetidine C-N), 115.6–134.8 (naphthalene aromatic) |
| IR (cm⁻¹) | 3402 (O-H stretch), 1212 (C-O-C ether) |
| MS (m/z) | 199.25 [M+H]⁺ |
These spectral features confirm successful ether bond formation and structural integrity .
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water (<1 mg/mL at 25°C).
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Stability: Stable under inert atmospheres but prone to oxidative degradation in the presence of light or peroxides.
Thermodynamic Parameters
| Parameter | Value |
|---|---|
| Melting Point | 120–122°C (decomposes) |
| LogP (Octanol-Water) | 2.8 ± 0.3 |
| pKa | 9.2 (amine) |
The relatively high logP value reflects its lipophilic character, suggesting favorable membrane permeability .
Biological Activity and Mechanisms
Enzyme Inhibition
3-(Naphthalen-2-yloxy)azetidine derivatives exhibit inhibitory activity against proteolytic enzymes. For example, azetidine-containing analogs demonstrated IC₅₀ values of 1.3–1.6 μM against the papain-like protease (PLpro), a viral enzyme critical for SARS-CoV-2 replication . The naphthalene moiety likely enhances binding via π-π stacking with hydrophobic enzyme pockets.
Applications in Drug Discovery
Lead Optimization
The compound’s scaffold is amenable to structural modifications:
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Azetidine ring: Introduction of methyl or aryl groups modulates steric bulk.
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Naphthalene moiety: Halogenation or nitration alters electronic properties.
Case Study: Antiviral Agents
In a 2024 study, azetidine derivatives substituted with carbazole or naphthalene groups showed >90% inhibition of PLpro at 10 μM concentrations . Structural analogs of 3-(naphthalen-2-yloxy)azetidine are under investigation for broad-spectrum antiviral activity.
Comparison with Related Compounds
| Compound | Structure | Biological Activity |
|---|---|---|
| 3-(Phenoxy)azetidine | Phenyl ether substituent | Moderate COX-2 inhibition |
| 3-(Benzofuran-2-yl)azetidine | Benzofuran substituent | Anticancer (IC₅₀ = 5.2 μM) |
| 3-(Naphthalen-2-yloxy)azetidine | Naphthyl ether substituent | PLpro inhibition (IC₅₀ = 1.5 μM) |
The naphthalene group confers superior enzyme affinity compared to smaller aromatic systems .
Future Perspectives
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Synthetic Chemistry: Develop scalable routes using flow chemistry or biocatalysis.
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Structure-Activity Relationships: Systematically vary substituents to optimize potency and selectivity.
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In Vivo Studies: Evaluate pharmacokinetics and toxicity in animal models.
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